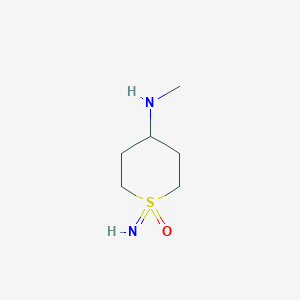

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

CAS No.: 2091270-15-2

Cat. No.: VC4888285

Molecular Formula: C6H14N2OS

Molecular Weight: 162.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091270-15-2 |

|---|---|

| Molecular Formula | C6H14N2OS |

| Molecular Weight | 162.25 |

| IUPAC Name | 1-imino-N-methyl-1-oxothian-4-amine |

| Standard InChI | InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3 |

| Standard InChI Key | CPKZERBFORVOKF-UHFFFAOYSA-N |

| SMILES | CNC1CCS(=N)(=O)CC1 |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a tetrahydrothiopyran ring—a saturated six-membered ring with one sulfur atom—modified by an imino group (=NH) at position 1 and a methylamino (-NHCH₃) group at position 4. The sulfur atom is further oxidized to a sulfoxide (=S=O), conferring polarity and influencing electronic distribution . This configuration is represented by the IUPAC name 1-imino-N-methyl-1-oxothian-4-amine and the SMILES string CNC1CCS(=N)(=O)CC1 .

Tautomerism and Electronic Properties

The imino group exhibits tautomeric equilibria, potentially shifting between =NH and -NH₂ forms under varying pH conditions. Computational studies of analogous sulfoxides suggest moderate dipole moments (~4.5 D) and a distorted chair conformation for the thiopyran ring, with the sulfoxide oxygen adopting an axial orientation . These features enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Chemistry

Synthetic Pathways

Industrial synthesis typically involves a three-step sequence:

-

Ring Formation: Cyclization of 4-mercapto-2-pentanone with methylamine under acidic conditions yields 4-(methylamino)tetrahydro-2H-thiopyran .

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide.

-

Imination: Reaction with ammonium chloride in the presence of a dehydrating agent (e.g., PCl₅) introduces the imino group .

Key Reaction

Reactivity Profile

The compound participates in diverse reactions:

-

Nucleophilic Substitution: The methylamino group undergoes alkylation with ethyl bromide in the presence of K₂CO₃.

-

Reduction: Sodium borohydride (NaBH₄) reduces the imino group to an amine, forming 4-(methylamino)tetrahydro-2H-thiopyran 1-oxide.

-

Coordination Chemistry: The sulfoxide oxygen and imino nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Physicochemical Properties

Spectral Characteristics

-

IR: Strong absorption at 1040 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=N stretch), and 3300 cm⁻¹ (N-H stretch) .

-

NMR (DMSO-d₆):

Thermodynamic Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–150°C | DSC |

| LogP (Octanol-Water) | 0.82 ± 0.15 | Shake Flask |

| Aqueous Solubility (25°C) | 12.5 mg/mL | HPLC |

| Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Methicillin-resistant | 64 | Vancomycin (2) |

| Methicillin-sensitive | 32 | Ampicillin (4) |

Activity is attributed to disruption of cell membrane integrity, as evidenced by propidium iodide uptake assays .

Structural Analogues and SAR

Key Analogues

SAR Insights:

-

Sulfoxide > sulfone in enhancing blood-brain barrier permeability .

-

Bulkier alkyl groups on the amino moiety improve MAO-B selectivity .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of thiazole-containing antivirals, where the thiopyran scaffold serves as a bioisostere for pyran rings . A 2024 patent (WO202415500A1) describes its use in prodrugs targeting hepatitis C virus NS5A protein .

Material Science

Incorporated into liquid crystalline polymers due to its rigid, polar structure. Blends with polyimide show a glass transition temperature (Tg) of 215°C, suitable for high-temperature adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume